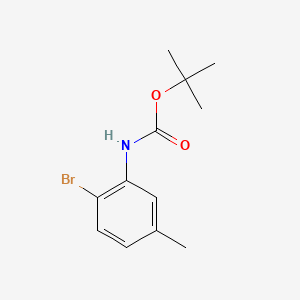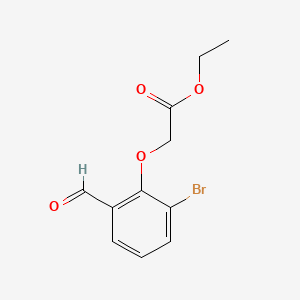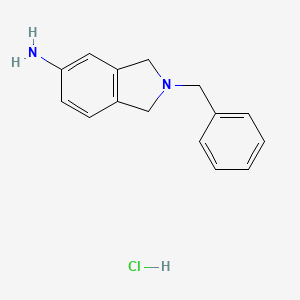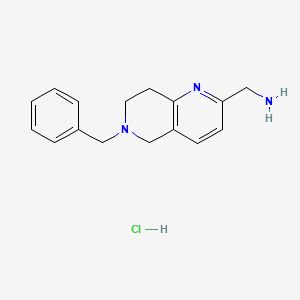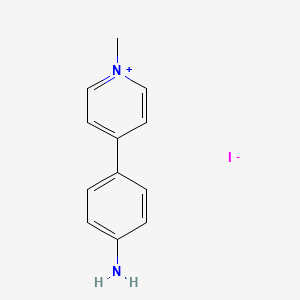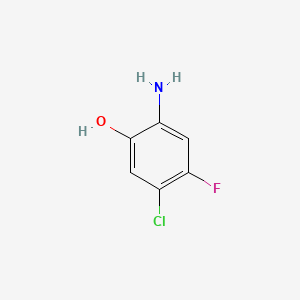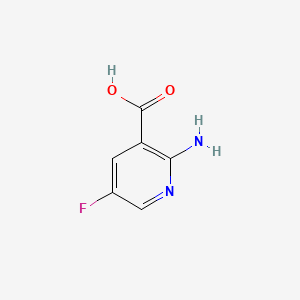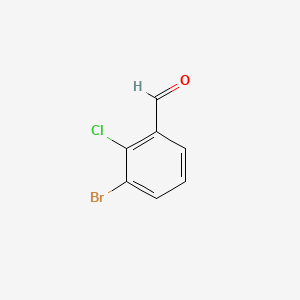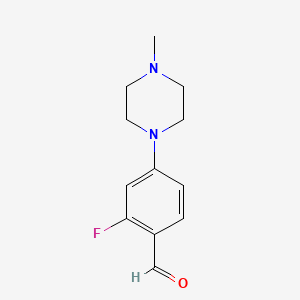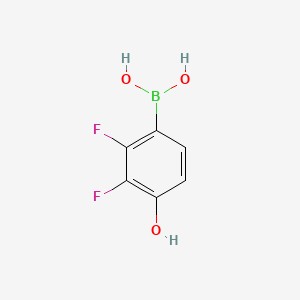
(2,3-Difluoro-4-hydroxyphenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2,3-Difluoro-4-hydroxyphenyl)boronic acid” is a chemical compound with the CAS Number: 1261169-72-5 . It has a molecular weight of 173.91 . The compound is solid in physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 2,3-difluoro-4-hydroxyphenylboronic acid . The InChI code for this compound is 1S/C6H5BF2O3/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2,10-12H .
Chemical Reactions Analysis
Boronic acids, including “(2,3-Difluoro-4-hydroxyphenyl)boronic acid”, are often used in Suzuki cross-coupling reactions . They can react with aryl and heteroaryl halides to form various organic compounds .
Physical And Chemical Properties Analysis
“(2,3-Difluoro-4-hydroxyphenyl)boronic acid” is a solid at room temperature . It has a molecular weight of 173.91 . The compound should be stored in an inert atmosphere at 2-8°C .
科学的研究の応用
Synthesis and Chemical Transformations
(2,3-Difluoro-4-hydroxyphenyl)boronic acid is crucial in synthetic chemistry for creating complex molecules. Its synthesis involves multiple steps starting from 2,3-difluorophenol, showcasing the compound's role in constructing fluorinated aromatic compounds, which are valuable in various chemical industries (Geng Xiang-dong, 2010). Furthermore, the compound serves as a building block in organometallic reactions such as imine hydroboration, highlighting its utility in metal-free synthesis pathways (Qin Yin et al., 2017).
Catalysis and Chemical Reactions
In catalysis, (2,3-Difluoro-4-hydroxyphenyl)boronic acid demonstrates its efficacy through its role in dehydrative condensation between carboxylic acids and amines, facilitating amidation reactions critical in peptide synthesis and pharmaceutical manufacturing (Ke Wang et al., 2018). Its boronic acid functionality is essential in these catalytic processes, offering a versatile approach to creating amide bonds.
Sensing and Material Science
In the realm of sensing, (2,3-Difluoro-4-hydroxyphenyl)boronic acid derivatives find applications in fluorescent pH probes, where they act as sensitive indicators for pH changes in biological and environmental samples (Mukulesh Baruah et al., 2005). This application underscores the compound's utility in bioanalytical chemistry, enabling researchers to monitor pH fluctuations in complex media.
Advanced Material Development
Moreover, (2,3-Difluoro-4-hydroxyphenyl)boronic acid contributes to the development of advanced materials with boronate affinity, such as novel adsorbents for boron removal. These materials demonstrate significant potential in environmental remediation, addressing the challenge of boronic acid emission and its impact on water resources (Tingting Zhang et al., 2021).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its mist, gas, or vapors, and avoiding contact with skin and eyes .
Relevant Papers
There are several papers related to “(2,3-Difluoro-4-hydroxyphenyl)boronic acid”. These papers discuss various aspects of the compound, including its properties, synthesis, and applications .
作用機序
Target of Action
Boronic acids and their esters, including this compound, are often used in the design of new drugs and drug delivery devices . They are particularly considered as boron-carriers suitable for neutron capture therapy .
Mode of Action
The compound is known to participate in Suzuki-Miyaura cross-coupling reactions , a widely applied transition metal catalyzed carbon-carbon bond-forming reaction . This reaction is successful due to its mild and functional group tolerant reaction conditions, along with the relative stability of the organoboron reagent .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Pharmacokinetics
It’s important to note that boronic acids and their esters are only marginally stable in water , which could impact their bioavailability.
Result of Action
The compound’s participation in suzuki-miyaura cross-coupling reactions can result in the formation of novel compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3-Difluoro-4-hydroxyphenylboronic acid. For instance, these compounds are only marginally stable in water , suggesting that the presence of water could influence their stability and, consequently, their efficacy.
特性
IUPAC Name |
(2,3-difluoro-4-hydroxyphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BF2O3/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2,10-12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKFIHYGEYECQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)O)F)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BF2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659353 |
Source


|
| Record name | (2,3-Difluoro-4-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.91 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Difluoro-4-hydroxyphenyl)boronic acid | |
CAS RN |
1261169-72-5 |
Source


|
| Record name | (2,3-Difluoro-4-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

